6-Cyanocoumarin
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Overview
Description
6-Cyanocoumarin is a derivative of coumarin . Coumarins are well-known condensed benzoheterocycles that are used as medicinal chemicals because they can be easily synthetically transformed into a large variety of functionalized structures .
Synthesis Analysis
This compound can be synthesized from different starting materials such as aldehydes, phenols, ketones, and carboxylic acids . A recent study highlighted the synthesis of coumarin derivatives from 4-hydroxycoumarin .Molecular Structure Analysis
The molecular formula of this compound is C10H5NO2 . The structure of coumarin derivatives was confirmed by nuclear magnetic resonance data .Chemical Reactions Analysis
Coumarin derivatives can be obtained from different starting materials with various methods but with big differences in yield . For instance, 2-(Polyfluoroalkyl)chromones react with 4-alkyl-3-cyanocoumarins in dichloromethane in the presence of triethylamine to give a wide variety of functionalized benzo[c]coumarin derivatives .Scientific Research Applications
Cytotoxicity and Anti-Cancer Properties
6-Cyanocoumarin derivatives have shown promise in cancer research. Studies reveal that certain derivatives like 6-nitro-7-hydroxycoumarin exhibit selective cytotoxicity against human cancer cells, including melanoma and renal carcinoma cells, suggesting potential therapeutic applications for treating these cancers (Finn et al., 2004); (Finn et al., 2002).
Photolabile Protecting Group for Aldehydes and Ketones
6-Bromo-4-(1,2-dihydroxyethyl)-7-hydroxycoumarin, a related coumarin derivative, is used as a photoremovable protecting group for aldehydes and ketones. This application is valuable in organic chemistry and pharmaceutical research, enabling controlled release of these functional groups (Lu et al., 2003).
Melanogenesis Stimulation
In dermatological research, certain coumarin derivatives like scoparone have been found to stimulate melanogenesis in B16 murine melanoma cells. This could have implications for skin pigmentation treatments and understanding melanoma biology (Yang et al., 2006).
Antioxidant Properties
Research on 6-ethoxy-4-methylcoumarin highlights its potential antioxidant properties. Such coumarin derivatives could be relevant in developing treatments that leverage these properties for therapeutic benefits (Çelikezen et al., 2020).
Synthesis of Other Compounds
Coumarin derivatives are used in synthesizing various other compounds. For example, high pressure Diels-Alder approaches to synthesize hydroxy-substituted 6a-cyano-tetrahydro-6H-benzo[c]chromen-6-ones demonstrate their utility in complex organic syntheses (Ballerini et al., 2009).
Fluorescent Sensors
6-Arylcoumarins, closely related to 6-cyanocoumarins, have been proposed as scaffolds for fluorescent sensors. These compounds can potentially be used in scientific research for detecting various analytes based on changes in their fluorescence properties (Shiraishi et al., 2015).
Mechanism of Action
Target of Action
6-Cyanocoumarin, also known as 2-oxochromene-6-carbonitrile, is a derivative of coumarin, a class of compounds known for their impressive pharmacological properties Coumarins in general have been associated with a wide range of biological activities, suggesting that they interact with multiple targets in the body .
Mode of Action
Coumarins are known to exhibit a dual mode of biological action This suggests that this compound may interact with its targets in multiple ways, leading to a variety of physiological changes
Biochemical Pathways
Coumarins are synthesized through the phenylpropanoid pathway, a branch of the larger plant secondary metabolism pathway . The biosynthesis of coumarin involves several enzymatic steps, with phenylalanine obtained from the shikimate pathway serving as the precursor Given the wide range of biological activities associated with coumarins, it is likely that this compound affects multiple pathways and their downstream effects .
Pharmacokinetics
Coumarins are known to be widely used in the pharmaceutical industry, suggesting that they have favorable adme properties .
Result of Action
Coumarins have been associated with various biological activities, including antiviral, antibacterial, antimicrobial, anticoagulant, anti-inflammatory, anticancer, anticonvulsant, antioxidant, antifungal, and anti-hiv activities . This suggests that the action of this compound could result in a wide range of molecular and cellular effects.
Action Environment
The design of solvent-free green processes has attracted noticeably more interest from researchers as environmental consciousness on a worldwide scale rises . This suggests that the action of this compound could be influenced by environmental factors, including the presence or absence of solvents.
Future Directions
Biochemical Analysis
Biochemical Properties
They play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection
Cellular Effects
Coumarins have been shown to exhibit fascinating fluorescence behavior upon excitation with ultraviolet (UV) light . This property has propelled coumarins into the spotlight as versatile fluorophores with wide-ranging applications in science and technology, including the study of cellular processes .
Molecular Mechanism
Coumarins are known to interact with various biomolecules, potentially influencing enzyme activity and gene expression
Temporal Effects in Laboratory Settings
The stability, degradation, and long-term effects on cellular function of coumarins have been a subject of interest in various studies .
Metabolic Pathways
Coumarins are known to be involved in various metabolic pathways
Properties
IUPAC Name |
2-oxochromene-6-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5NO2/c11-6-7-1-3-9-8(5-7)2-4-10(12)13-9/h1-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCSNBULGQKALQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=O)O2)C=C1C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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